A Senior Application Scientist's Guide to 2-(Trifluoromethyl)pyridine-4-boronic Acid: Properties, Reactivity, and Synthetic Applications
A Senior Application Scientist's Guide to 2-(Trifluoromethyl)pyridine-4-boronic Acid: Properties, Reactivity, and Synthetic Applications
An In-depth Technical Guide: 2-(Trifluoromethyl)pyridine-4-boronic Acid
Introduction: A Key Building Block in Modern Chemistry
In the landscape of drug discovery and materials science, the strategic incorporation of fluorine atoms can profoundly alter a molecule's properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethylpyridine (TFMP) scaffold has emerged as a particularly valuable motif, combining the unique electronic characteristics of the pyridine ring with the potent influence of the trifluoromethyl group.[3]
2-(Trifluoromethyl)pyridine-4-boronic acid stands out as a critical reagent and versatile building block for introducing this valuable moiety. Its utility primarily lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][5] This guide serves as a technical resource for researchers and drug development professionals, providing in-depth insights into its chemical properties, reactivity, handling, and core applications, grounded in field-proven experience.
Physicochemical and Structural Characteristics
The reactivity and utility of 2-(Trifluoromethyl)pyridine-4-boronic acid are direct consequences of its molecular structure. The molecule features a pyridine ring substituted at the 2-position with a strongly electron-withdrawing trifluoromethyl (CF₃) group and at the 4-position with a Lewis acidic boronic acid [-B(OH)₂] group. This arrangement dictates its electronic profile and its behavior in chemical transformations.
The boronic acid group is a Lewis acid with a pKa that determines the equilibrium between its neutral, trigonal planar state and its activated, anionic tetrahedral state at a given pH.[6] This equilibrium is fundamental to the transmetalation step in Suzuki-Miyaura coupling.[5] The CF₃ group, meanwhile, influences the electron density of the pyridine ring, which can impact reaction kinetics.[5]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1093407-58-9 | [7][8][9] |
| Molecular Formula | C₆H₅BF₃NO₂ | [7][10][11] |
| Molecular Weight | 190.92 g/mol | [10][11] |
| Appearance | White to off-white solid | [11] |
| Predicted pKa | 6.56 ± 0.10 | [11][12] |
| Boiling Point | 285 °C | [11] |
| Density | 1.44 g/cm³ |[11] |
Safety, Handling, and Storage Protocols
The integrity of any experiment begins with the proper handling and storage of reagents. Boronic acids, as a class, require careful management to prevent degradation and ensure user safety.
3.1. Storage and Stability
2-(Trifluoromethyl)pyridine-4-boronic acid is sensitive to air and moisture.[13] The primary degradation pathway for boronic acids is dehydration to form cyclic boroxine anhydrides. To mitigate this and other potential decomposition pathways, the compound must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[11][13]
-
Causality: Low temperatures slow down decomposition kinetics, while an inert atmosphere prevents oxidation and interaction with atmospheric moisture, which can lead to the formation of boroxines or promote protodeboronation.
3.2. Safety and Hazard Information
This compound is classified as acutely toxic and an irritant. Adherence to strict safety protocols is mandatory.
-
GHS Classification: Danger[10]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation.[13]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[14][15]
-
Handling: Avoid creating dust.[16] In case of accidental contact, wash skin immediately with soap and water. For eye contact, flush with water for at least 15 minutes.[13] If swallowed, seek immediate medical attention.[10]
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for forming carbon-carbon bonds, valued for its mild conditions and high functional group tolerance.[17] 2-(Trifluoromethyl)pyridine-4-boronic acid serves as the organoboron component, enabling the synthesis of complex biaryl and heteroaryl structures.
4.1. Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or heteroaryl halide (Ar-X).
-
Transmetalation: The organic group (Ar') from the boronic acid is transferred to the palladium center. This step is base-mediated, which activates the boronic acid by forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
4.2. Generalized Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a self-validating system; successful product formation confirms the viability of the catalytic cycle under the chosen conditions.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar and condenser, add the aryl/heteroaryl halide (1.0 eq.), 2-(trifluoromethyl)pyridine-4-boronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive halide partner. The base is crucial for activating the boronic acid for transmetalation.[17]
-
-
Solvent Addition & Degassing: Add a suitable solvent (e.g., dioxane, toluene, DME, often with water). Seal the vessel and thoroughly degas the mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Causality: Oxygen must be removed as it can oxidize and deactivate the Pd(0) catalyst.
-
-
Catalyst Loading: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and, if necessary, an additional ligand.
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired coupled product.
Synthesis Pathways
While commercially available, understanding the synthesis of 2-(trifluoromethyl)pyridine-4-boronic acid provides deeper insight into its chemistry. Common laboratory-scale and industrial approaches include:
-
Lithiation-Boronation: This classic method involves the deprotonation of a suitable pyridine precursor using a strong base (e.g., n-butyllithium) at low temperatures, followed by quenching the resulting lithiated species with a boron electrophile like triisopropyl borate.[4]
-
Iridium-Catalyzed C-H Borylation: A more modern and efficient approach involves the direct, regioselective borylation of a C-H bond on the 2-(trifluoromethyl)pyridine precursor using a boron reagent like bis(pinacolato)diboron (B₂pin₂) in the presence of an iridium catalyst.[18]
Significance in Medicinal and Agrochemical Chemistry
The incorporation of the 2-(trifluoromethyl)pyridine moiety is a validated strategy in modern drug design.[3]
-
Pharmacokinetic Enhancement: The CF₃ group is known to block metabolic oxidation sites and increase a molecule's lipophilicity, which can improve cell membrane permeability and overall bioavailability.[1]
-
Bioisosteric Replacement: The pyridine ring is a common bioisostere for a phenyl ring, offering altered electronic properties and the potential for hydrogen bonding via the ring nitrogen.
-
Therapeutic Applications: This building block is a key intermediate in the synthesis of novel bioactive compounds. For example, it has been utilized in the preparation of 3,5-diaryl-2-aminopyridines, a class of orally active antimalarial agents.[] Furthermore, boronic acids as a chemical class have proven therapeutic value, with drugs like Bortezomib (a proteasome inhibitor for treating multiple myeloma) showcasing their ability to interact with biological targets.[6][20]
Conclusion
2-(Trifluoromethyl)pyridine-4-boronic acid is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined physicochemical properties, coupled with its robust performance in Suzuki-Miyaura cross-coupling, make it an indispensable building block for constructing complex molecules with tailored functions. A thorough understanding of its reactivity, handling requirements, and mechanistic role empowers researchers to leverage its full potential in the synthesis of next-generation pharmaceuticals, agrochemicals, and functional materials.
References
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